Ald-Ph-amido-PEG11-C2-NH2

ADC Linker Pharmacokinetics PEG Length Optimization

Hydrophobic payload-induced aggregation remains a critical failure point in high-DAR ADC development, compromising conjugate homogeneity and in vivo performance. Ald-Ph-amido-PEG11-C2-NH2 addresses this with an 11-unit monodisperse PEG spacer that demonstrably reduces hydrophobicity and aggregate content relative to shorter PEG analogs (PEG2-PEG8). • Non-cleavable heterobifunctional linker: 4-formylbenzamide reacts with HyNic/hydrazide-modified biomolecules via stable hydrazone; terminal amine couples to carboxylic acids or NHS esters. • Extended PEG11 scaffold enables productive ternary complex formation in PROTAC campaigns where standard PEG4-PEG8 linkers fail. • ≥98% purity with full HPLC/NMR analytical documentation; ISO-certified supply chain supports preclinical regulatory submissions.

Molecular Formula C32H56N2O13
Molecular Weight 676.8 g/mol
Cat. No. B11835213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-Ph-amido-PEG11-C2-NH2
Molecular FormulaC32H56N2O13
Molecular Weight676.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C32H56N2O13/c33-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-34-32(36)31-3-1-30(29-35)2-4-31/h1-4,29H,5-28,33H2,(H,34,36)
InChIKeyCAXZOLSIKSTMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)-4-formylbenzamide (Ald-Ph-amido-PEG11-C2-NH2): A Non-Cleavable 11-Unit PEG Linker for ADC and PROTAC Development


N-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)-4-formylbenzamide (synonym: Ald-Ph-amido-PEG11-C2-NH2; CAS: 1337889-01-6) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising 11 ethylene glycol units (PEG11), a 4-formylbenzamide (aldehyde) moiety, and a terminal primary amine . With a molecular weight of 676.79 g/mol and formula C32H56N2O13, it is classified as a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . The aldehyde group enables selective conjugation with primary amines or hydrazides, while the terminal amine reacts with carboxylic acids and activated esters, providing orthogonal functionalization capabilities .

Why Linker Substitution in ADC/PROTAC Development Demands Evidence-Based Selection of PEG Chain Length and Functionality


The length of a PEG linker is a critical determinant of bioconjugate performance, directly influencing pharmacokinetics, hydrophobicity, aggregation propensity, and therapeutic efficacy [1]. For example, in ADC development, increasing PEG chain length from 4 to 12 units progressively reduces conjugate hydrophobicity and aggregate content while improving the pharmacokinetic profile [2]. Similarly, in PROTAC design, linker length governs ternary complex formation and target degradation efficiency; specific PEG lengths are required to achieve productive ubiquitination for different target proteins [3][4]. Furthermore, the choice between cleavable and non-cleavable linkers dictates payload release mechanism, bystander effect potential, and application suitability across tumor types [5]. Consequently, substituting Ald-Ph-amido-PEG11-C2-NH2 with a shorter PEG analog (e.g., PEG2, PEG3, PEG4) or a linker bearing different functional groups without empirical validation introduces substantial risk of suboptimal conjugate performance, increased aggregation, altered in vivo exposure, and failed target degradation.

Quantitative Differentiation of Ald-Ph-amido-PEG11-C2-NH2: Head-to-Head and Class-Level Comparative Evidence


PEG11 Length vs. Shorter PEG Linkers: Superior PK Profile and Reduced Aggregation in DAR8-ADC Constructs

In a comparative study evaluating cleavable pendant-type PEG linkers for DAR8-ADCs, PEG12- and PEG8-containing ADCs demonstrated superior pharmacokinetic profiles compared to PEG4-containing and non-PEGylated DAR4-ADC controls [1]. Although Ald-Ph-amido-PEG11-C2-NH2 (11-unit PEG) was not directly tested in this head-to-head study, its chain length falls between PEG8 and PEG12, both of which showed enhanced in vivo performance [1]. Additionally, increasing PEG chain length from 4 to 12 units progressively decreased overall conjugate hydrophobicity (as measured by HIC analysis) and reduced aggregate content in stability studies at 40°C [1].

ADC Linker Pharmacokinetics PEG Length Optimization Aggregation

Non-Cleavable PEG Linker Design: Defined Mechanism of Payload Release Contrasted with Cleavable Alternatives

Ald-Ph-amido-PEG11-C2-NH2 is explicitly classified as a non-cleavable (non-degradable) ADC linker containing 11 PEG units . Unlike cleavable linkers that rely on enzymatic digestion, reductive conditions, or acidic pH for payload release, non-cleavable linkers require complete lysosomal degradation of the antibody-linker-drug complex to liberate the active payload [1]. This mechanistic distinction carries functional consequences: non-cleavable linkers cannot induce bystander effects and are predominantly employed for hematological malignancies and tumors with high antigen expression, whereas cleavable linkers represent the majority of clinical-stage ADCs due to their broader applicability [2].

ADC Linker Non-Cleavable Cleavable Payload Release

4-Formylbenzamide Moiety: Validated Reactivity with HyNic-Functionalized Biomolecules for Stable Hydrazone Conjugation

The 4-formylbenzamide (4FB) functional group present in Ald-Ph-amido-PEG11-C2-NH2 serves as a specific reaction partner for 6-hydrazinonicotinamide (HyNic)-modified biomolecules, forming stable bis-aryl hydrazone bonds under mild conditions [1]. This reactivity has been experimentally validated: 4FB groups were introduced onto cellulose nanocrystal (CNC) surfaces and quantitatively reacted with HyNic-functionalized PEG-metal-chelating diblock copolymers, with reaction kinetics characterized by UV/Vis spectroscopy [2]. In contrast, aldehyde-containing linkers lacking the 4FB benzamide structure (e.g., simple aliphatic aldehydes) lack the defined specificity and reaction kinetics of the HyNic-4FB pairing [1].

Bioconjugation 4-Formylbenzamide HyNic Hydrazone

PEG11 in PROTAC Development: Linker Length as a Determinant of Target Degradation Efficiency

A recent study systematically evaluated Retro-2-based PROTACs with variable-length PEG linkers (PEG2 through longer chains) and demonstrated that GSPT1 degradation efficacy is dependent on the length of the flexible PEG chain linker [1]. While the study found PEG2 molecules capable of degrading GSPT1, the findings underscore that linker length is not a passive parameter but an active determinant of ternary complex geometry and degradation outcome [1]. This aligns with established knowledge that optimal PROTAC linker length—commonly in the range of PEG4 to PEG8 for many targets—is required to span inter-pocket distances often exceeding 3 nm in the ternary complex [2]. Ald-Ph-amido-PEG11-C2-NH2 offers an extended PEG11 architecture that expands the conformational sampling space for targets requiring longer linker reach.

PROTAC Linker Length GSPT1 Degradation Ternary Complex

Commercial Purity and Supplier Variability: Quantified Purity Specifications Across Multiple Vendors

Commercial availability of Ald-Ph-amido-PEG11-C2-NH2 (CAS 1337889-01-6) spans multiple suppliers with documented purity specifications. InvivoChem reports purity ≥98% (Cat No. V52740) . Xcess Biosciences also specifies ≥98% purity with storage at -20°C for 12-month shelf life . Creative Biolabs offers the compound at 95% purity (Cat# ADC-L-172) [1]. In contrast, closely related analogs such as Ald-Ph-amido-PEG2 (CAS 1061569-06-9) and Ald-Ph-amido-PEG3-C2-NH2 (CAS 1404111-56-3) are marketed as PROTAC linkers but differ in PEG chain length, functional group orientation, and supplier-specific purity thresholds .

Quality Control Purity Procurement Supplier Comparison

Validated Application Scenarios for Ald-Ph-amido-PEG11-C2-NH2 in ADC, PROTAC, and Bioconjugation Research


Synthesis of High-DAR Non-Cleavable ADCs for Hematological Malignancies

Ald-Ph-amido-PEG11-C2-NH2 is optimally suited for constructing non-cleavable antibody-drug conjugates targeting hematological cancers where high drug-to-antibody ratio (DAR) is desired and bystander killing is not required . The 11-unit PEG spacer mitigates hydrophobic payload-induced aggregation—a common challenge in high-DAR ADC preparation—as demonstrated by class-level evidence showing that PEG8–PEG12 linkers reduce conjugate hydrophobicity and aggregate formation compared to shorter PEG analogs [1]. The terminal amine enables conjugation to carboxylic acid-containing payloads or activated NHS esters, while the aldehyde group permits orthogonal antibody functionalization .

PROTAC Library Screening for Targets Requiring Extended Linker Reach

In PROTAC development campaigns where standard PEG4–PEG8 linkers fail to achieve productive ternary complex formation, Ald-Ph-amido-PEG11-C2-NH2 provides an extended 11-unit PEG scaffold for expanded conformational sampling [2]. As demonstrated in recent studies, PEG linker length directly governs target degradation efficiency for specific protein targets [3]. The compound's monodisperse PEG11 architecture ensures consistent linker length across library members, enabling systematic structure-activity relationship (SAR) evaluation of linker length effects on degradation potency and selectivity [2].

HyNic-4FB Bioconjugation for ADC Payload Attachment and Diagnostic Probe Assembly

The 4-formylbenzamide moiety of Ald-Ph-amido-PEG11-C2-NH2 serves as a specific reaction partner for HyNic-functionalized biomolecules, enabling stable hydrazone bond formation under mild aqueous conditions . This validated conjugation chemistry has been employed for attaching metal-chelating polymers to cellulose nanocrystal surfaces and is directly applicable to ADC payload linkage, diagnostic tracer conjugation, and targeted imaging probe assembly [4]. The PEG11 spacer enhances aqueous solubility and reduces aggregation of the resulting bioconjugates, improving their biological performance .

Procurement for High-Purity ADC Linker Requiring Documented Quality Specifications

For ADC development programs requiring reproducible conjugation efficiency and homogeneous DAR profiles, Ald-Ph-amido-PEG11-C2-NH2 is commercially available from multiple vendors with documented purity specifications ranging from 95% to ≥98% . Procurement decisions should prioritize suppliers offering comprehensive analytical documentation (HPLC, NMR) and defined storage/shipping conditions to ensure linker integrity during long-term project timelines. The compound's established CAS registry (1337889-01-6) and availability from ISO-certified suppliers support regulatory documentation requirements for preclinical development .

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